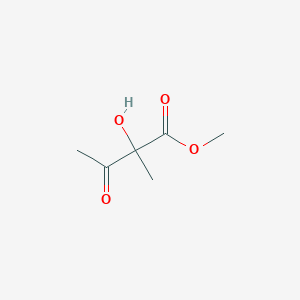
Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Descripción general
Descripción
Methyl 2-hydroxy-2-methyl-3-oxobutyrate is a chemical compound with the molecular formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol. It is also known by its CAS number 72450-34-1. This compound is characterized by its hydroxyl group and ketone functionalities, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the esterification of 2-hydroxy-2-methyl-3-oxobutyric acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through controlled chemical reactions involving precursors such as methyl acetoacetate and formaldehyde under specific conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-methyl-3-oxobutyrate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand metabolic pathways and enzyme activities.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl 2-hydroxy-2-methyl-3-oxobutyrate exerts its effects depends on the specific reaction or application. For example, in biochemical studies, it may interact with enzymes to modulate metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparación Con Compuestos Similares
Methyl acetoacetate: Similar structure but lacks the hydroxyl group.
Methyl 3-oxobutyrate: Similar ketone functionality but different hydroxyl group placement.
Methyl 2-hydroxybutyrate: Similar hydroxyl group but different ketone placement.
Uniqueness: Methyl 2-hydroxy-2-methyl-3-oxobutyrate is unique due to its combination of hydroxyl and ketone groups, which allows for diverse chemical reactivity and applications compared to its similar compounds.
Propiedades
IUPAC Name |
methyl 2-hydroxy-2-methyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(2,9)5(8)10-3/h9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOXHAVSBXMUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394945 | |
| Record name | Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72450-34-1 | |
| Record name | Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[3,5-Bis(trifluoromethyl)phenoxy]aniline](/img/structure/B1598105.png)







